![molecular formula C17H21NO B3844315 [1-(1-naphthylmethyl)-2-piperidinyl]methanol](/img/structure/B3844315.png)
[1-(1-naphthylmethyl)-2-piperidinyl]methanol
描述
[1-(1-naphthylmethyl)-2-piperidinyl]methanol, also known as NAPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and industry. NAPM is a complex molecule that has a unique structure and properties, making it an attractive target for researchers seeking to explore its potential uses.
作用机制
The exact mechanism of action of [1-(1-naphthylmethyl)-2-piperidinyl]methanol is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in inflammation and tumor growth. [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are involved in inflammation. Additionally, [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to inhibit the activity of certain proteins involved in tumor growth, such as the protein kinase B (AKT) pathway.
Biochemical and Physiological Effects:
[1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to have several biochemical and physiological effects, including anti-inflammatory, analgesic, and anti-tumor properties. [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation and pain. Additionally, [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to inhibit the growth of certain tumors by inhibiting the activity of proteins involved in tumor growth.
实验室实验的优点和局限性
One of the main advantages of using [1-(1-naphthylmethyl)-2-piperidinyl]methanol in lab experiments is its ability to inhibit the activity of specific enzymes and pathways involved in inflammation and tumor growth. This makes [1-(1-naphthylmethyl)-2-piperidinyl]methanol an attractive target for researchers seeking to study these processes. However, one of the main limitations of using [1-(1-naphthylmethyl)-2-piperidinyl]methanol in lab experiments is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for research on [1-(1-naphthylmethyl)-2-piperidinyl]methanol, including:
1. Further exploration of its anti-inflammatory and analgesic properties for the development of new painkillers and anti-inflammatory drugs.
2. Investigation of its potential as a pesticide for the control of pests in agriculture.
3. Study of its potential as a treatment for cancer, including the development of new cancer drugs.
4. Exploration of its potential as a therapeutic agent for the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.
5. Investigation of its potential as a tool for the study of enzyme and pathway inhibition in various biological processes.
科学研究应用
[1-(1-naphthylmethyl)-2-piperidinyl]methanol has been extensively studied for its potential applications in various fields. In medicine, [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been shown to have anti-inflammatory, analgesic, and anti-tumor properties, making it a promising candidate for the treatment of various diseases, including cancer. Additionally, [1-(1-naphthylmethyl)-2-piperidinyl]methanol has been studied for its potential use as a pesticide due to its ability to inhibit the growth of certain pests.
属性
IUPAC Name |
[1-(naphthalen-1-ylmethyl)piperidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c19-13-16-9-3-4-11-18(16)12-15-8-5-7-14-6-1-2-10-17(14)15/h1-2,5-8,10,16,19H,3-4,9,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQQZIUZTNPWJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CO)CC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(Naphthalen-1-ylmethyl)piperidin-2-yl]methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(1-adamantyl)-3-[4-(diethylamino)phenyl]-2-propen-1-one](/img/structure/B3844239.png)
![N-(5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl)-3-chloro-1-adamantanecarboxamide](/img/structure/B3844241.png)
![2-(diallylamino)-4H-[1]benzothieno[2,3-e][1,3]thiazin-4-one](/img/structure/B3844247.png)
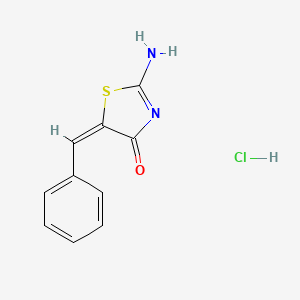
![2-{2-[4-(2-bromobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3844262.png)
![1,4-phenylene bis[(2-oxo-1,3-benzothiazol-3(2H)-yl)acetate]](/img/structure/B3844266.png)
![2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-ethylphenyl)acrylonitrile](/img/structure/B3844273.png)
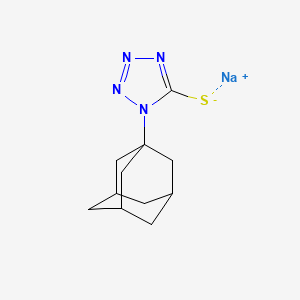
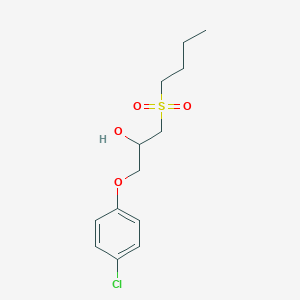
![1-{4-[4-(3-bromo-4-hydroxy-5-methoxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844305.png)
![methyl 10,13-dimethyl-3,5'-dioxo-1,2,3,4',5',6,7,8,10,12,13,14,15,16-tetradecahydro-3'H-spiro[cyclopenta[a]phenanthrene-17,2'-furan]-7-carboxylate](/img/structure/B3844322.png)
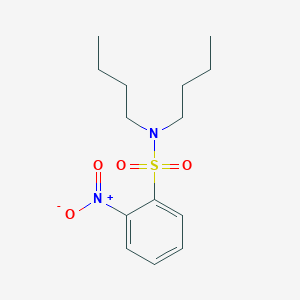
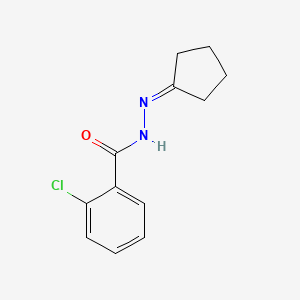
![N,N,N'-trimethyl-N'-[(3-methyl-2-thienyl)methyl]-1,2-ethanediamine](/img/structure/B3844341.png)